

Application Notes and Protocols for the Analysis of "RED 19"

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Compound of Interest

Compound Name: RED 19

Cat. No.: B1170737

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A Note on "RED 19": The term "RED 19" is ambiguous. It most commonly refers to D&C Red No. 19, a synthetic dye also known as Rhodamine B. This color additive was formerly used in cosmetics and drugs; however, due to its carcinogenic properties, its use is now prohibited in food and cosmetics in many jurisdictions, including by the U.S. Food and Drug Administration (FDA). Another possibility is Mordant Red 19, an azo dye used in the textile industry. This document will focus on the analytical methods for Rhodamine B (D&C Red No. 19) due to its relevance in food and cosmetic safety testing.

These application notes provide detailed protocols for the detection and quantification of Rhodamine B in various matrices, catering to researchers, scientists, and professionals in drug development and quality control.

Analytical Methods Overview

Several analytical techniques can be employed for the detection and quantification of Rhodamine B. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The most common methods include:

- High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and selectivity, making it suitable for quantifying trace amounts of Rhodamine B in complex matrices like cosmetics and food products.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- UV-Visible Spectrophotometry: A simpler, more accessible method for the quantification of Rhodamine B, particularly in less complex samples or for screening purposes.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative or semi-quantitative method for identifying the presence of Rhodamine B.[\[3\]](#)[\[7\]](#)
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides the highest sensitivity and specificity, making it the gold standard for confirmatory analysis and trace-level detection of illegal dyes.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the quantification of Rhodamine B.

Analytical Method	Matrix	Linearity Range	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
HPLC-UV	Food	0.005 - 2.000 mg/kg	0.005 mg/kg	Not Specified	[1]
HPLC with Fluorescence Detection	Cosmetics	2 - 1000 µg/L	0.5 µg/L	Not Specified	[2]
HPLC-PDA	Lipstick	Not Specified	3.85 ng/mL	12.82 ng/mL	[11]
UV-Vis Spectrophotometry	Food	2 - 20 µg/mL	1.15 µg/g	3.5 µg/g	[4]
UV-Vis Spectrophotometry with Microextraction	Water, Cosmetics	Not Specified	0.49 µg/L	1.47 µg/L	[5]
LC-MS/MS	Spices	Not Specified	~10 µg/kg	Not Specified	[12]
UHPLC-MS/MS	Spices	Not Specified	Not Specified	0.012 ppb	[13]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Cosmetics

This method is highly sensitive for the determination of Rhodamine B in cosmetic products such as nail polish, makeup, and lip gloss.[\[2\]](#)

a. Sample Preparation:

- Weigh 2 g of the cosmetic sample into a 10 mL conical flask.
- Add 5 mL of deionized water.
- For recovery experiments, a known concentration of Rhodamine B standard can be spiked into the sample.
- Extract the sample in an ultrasonic bath for 30 minutes.
- Filter the extract through a 0.45 μm syringe filter prior to injection into the HPLC system.[\[2\]](#)

b. HPLC Conditions:

- Column: Acclaim 120 C18 (or equivalent)
- Mobile Phase: Acetonitrile and 100 mM ammonium acetate.
- Detection: Fluorescence detector.
- Injection Volume: 20 μL .[\[14\]](#)
- Flow Rate: 1.0 mL/min.[\[14\]](#)

c. Calibration: Prepare a series of standard solutions of Rhodamine B in deionized water. A typical calibration curve might range from 2 to 1000 $\mu\text{g/L}$.[\[2\]](#) Plot the peak area versus the concentration to generate a linear regression curve.

UV-Visible Spectrophotometry for Food Samples

This protocol is a straightforward method for the identification and estimation of Rhodamine B in adulterated food articles.[4]

a. Sample Preparation:

- Extract Rhodamine B from the food sample using a suitable solvent (e.g., acetone/hexane mixture).[1]
- The extract may need to be concentrated and purified, for example, by using an alumina cartridge.[1]
- For analysis, react the extracted sample with hydrochloric acid (HCl), which produces a rose-pink color.[4]

b. Spectrophotometric Analysis:

- Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λ_{max}), which is approximately 556 nm for Rhodamine B in an acidic medium.[4]
- Use a reagent blank for background correction.

c. Quantification:

- Prepare a standard calibration curve by measuring the absorbance of a series of Rhodamine B solutions of known concentrations (e.g., 2-20 $\mu\text{g/mL}$) at 556 nm.[4]
- Determine the concentration of Rhodamine B in the sample by comparing its absorbance to the calibration curve. The Beer-Lambert law is obeyed within this concentration range.[4]

Thin-Layer Chromatography (TLC) for Qualitative Analysis in Cosmetics

TLC is a valuable tool for the rapid screening of Rhodamine B in cosmetic products like loose powder and blush.[7]

a. Sample and Standard Preparation:

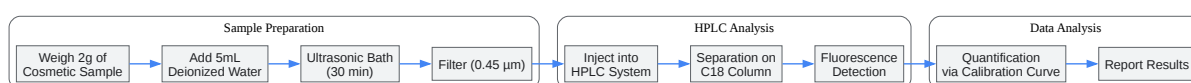
- **Sample Solution:** Dissolve 500 mg of the cosmetic sample in 5 mL of methanol.[7]

- Standard Solution: Prepare a standard solution of Rhodamine B by dissolving 50 mg of the dye in 50 mL of methanol.[7]

b. TLC Procedure:

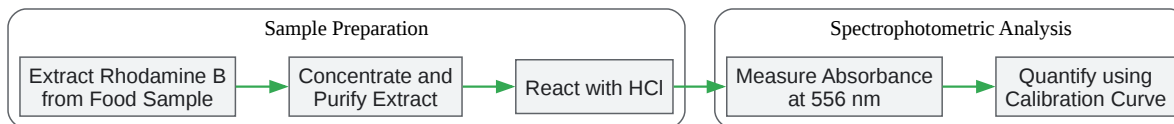
- Stationary Phase: Use a standard TLC plate (e.g., silica gel).
- Mobile Phase: A mixture of ethyl acetate, n-butanol, and 25% ammonia in a 20:55:25 (v/v/v) ratio is effective.[7]
- Application: Apply small spots of the sample and standard solutions onto the TLC plate, about 1 cm from the bottom.
- Development: Place the plate in a saturated chromatography chamber and allow the mobile phase to ascend.
- Visualization: After development, remove the plate, dry it, and observe the spots under a UV lamp at 254 nm.[7] The presence of Rhodamine B in the sample is confirmed if a spot appears at the same retention factor (R_f) as the standard.

Diagrams



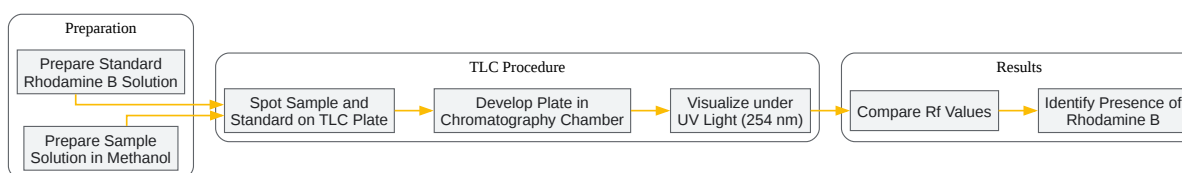
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Caption: HPLC experimental workflow for Rhodamine B analysis.



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Caption: Spectrophotometry workflow for Rhodamine B analysis.



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Caption: TLC workflow for qualitative Rhodamine B analysis.

Disclaimer: These protocols are intended for informational purposes for research and development professionals. All laboratory work should be conducted in accordance with appropriate safety and regulatory guidelines. It is essential to validate any analytical method for its intended use.

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